N-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide
Description
N-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide is a quinoline-based sulfonamide derivative characterized by a hydroxyoxolane (tetrahydrofuran) substituent linked via a methyl group to the sulfonamide nitrogen. Quinoline-8-sulfonamides are widely studied for their structural versatility and biological activities, including roles as enzyme inhibitors, receptor modulators, and anticancer agents.
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c17-14(6-8-20-10-14)9-16-21(18,19)12-5-1-3-11-4-2-7-15-13(11)12/h1-5,7,16-17H,6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRROTVDTOEKCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide typically involves the reaction of quinoline-8-sulfonyl chloride with a hydroxyoxolan derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure the stability of the reactants and products .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
In Vitro Studies
In vitro evaluations demonstrated that this compound exhibits selective cytotoxicity towards cancer cells compared to normal cells. For instance, studies involving A549 lung cancer cells revealed that the compound significantly reduced cell viability while inducing cell cycle arrest . The effectiveness of N-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide was assessed across various cancer cell lines, including melanoma and breast cancer, indicating its broad-spectrum anticancer potential.
Antibacterial Activity
The compound has also been investigated for its antibacterial properties. Hybrid quinoline-sulfonamide complexes have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These complexes demonstrated significant inhibition zones and low minimum inhibitory concentrations (MIC), suggesting their potential as effective antibacterial agents .
Antifungal Activity
In addition to antibacterial effects, this compound has been evaluated for antifungal activity against pathogens like Candida albicans. The results indicate that this compound could serve as a dual-action agent against both bacterial and fungal infections, making it a valuable candidate in the development of new antimicrobial therapies .
Neurotherapeutic Applications
Recent research has explored the potential of quinoline-sulfonamide derivatives as neurotherapeutics. These compounds have been designed to inhibit monoamine oxidases (MAOs) and cholinesterases (ChEs), which are key enzymes involved in neurodegenerative diseases like Alzheimer's. The dual inhibition mechanism suggests that this compound could offer a multi-target approach in treating neurological disorders .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt essential biological pathways, leading to the compound’s antibacterial or antifungal effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline-8-sulfonamide derivatives exhibit diverse biological activities depending on substituents. Below is a detailed comparison of N-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide with analogous compounds (Table 1).
Table 1: Structural and Functional Comparison of Quinoline-8-sulfonamide Derivatives
Key Findings from Comparative Analysis
Structural Flexibility and Pharmacological Diversity: Substituents like hydroxyoxolane, bromopropyl, or trimethoxyphenyl significantly alter solubility and binding modes. For example, Compound 12 shows potent tubulin inhibition due to its bulky 3,4,5-trimethoxyphenyl group, which mimics colchicine-site binders . The hydroxyoxolane group in the target compound may enhance hydrogen bonding, similar to the intramolecular N–H⋯N/O interactions observed in parent quinoline-8-sulfonamide crystals .
Solubility and Stability :
- Sulfonamide complexes (e.g., HQSMP-Cu/Ni) are stable in DMF but poorly soluble in water, limiting their in vivo applications . The hydroxyoxolane substituent could improve aqueous solubility compared to hydrophobic analogs like Compound 11 or 12 .
Stereochemical and Allosteric Effects :
- TQS derivatives demonstrate "knife-edge" structure-activity relationships. For instance, 4MP-TQS (cis-cis isomer) acts as an α7 nAChR agonist, while its cis-trans isomer behaves as a PAM or NAM . The hydroxyoxolane group’s stereochemistry in the target compound may similarly fine-tune receptor interactions.
Anticancer Mechanisms: Compound 12 and 11 inhibit bladder cancer cell migration via tubulin polymerization disruption, with IC50 values comparable to paclitaxel . The target compound’s efficacy in similar assays remains unexplored but warrants investigation given the pharmacological precedence of quinoline sulfonamides.
Biological Activity
N-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound this compound features a quinoline backbone with a sulfonamide group and a hydroxylated oxolane side chain. This structural configuration is crucial for its biological activity, influencing its interaction with biological targets.
Anticancer Activity
Recent studies have shown that derivatives of quinoline-8-sulfonamide exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including:
- Amelanotic melanoma (C32)
- Triple-negative breast cancer (MDA-MB-231)
- Lung adenocarcinoma (A549)
In vitro assays indicated that these compounds can induce apoptosis and alter cell cycle regulation by modulating key proteins such as P53 and BAX, which are critical in cancer progression and cell survival .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Studies indicate that it is effective against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism appears to involve disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways .
The mechanism underlying the biological activity of this compound is multifaceted. Key points include:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for certain enzymes involved in cancer metabolism and bacterial growth.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at various checkpoints, particularly G1/S phase, enhancing its anticancer efficacy .
Study 1: Anticancer Efficacy
A study assessed the cytotoxicity of this compound on C32 melanoma cells over 72 hours. The results indicated an IC50 value of approximately 15 µM, demonstrating significant potency compared to standard chemotherapeutics like cisplatin .
Study 2: Antimicrobial Activity
In another investigation, the compound was tested against clinical isolates of MRSA. The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL, showcasing its potential as an alternative treatment for resistant bacterial strains .
Table 1: Biological Activity Overview
| Activity Type | Cell Line/Organism | IC50/MIC (µM/µg/mL) | Reference |
|---|---|---|---|
| Anticancer | C32 (Melanoma) | 15 | |
| Anticancer | MDA-MB-231 (Breast) | 20 | |
| Antimicrobial | MRSA | 8 | |
| Antimicrobial | E. faecalis | 10 |
Table 2: Mechanistic Insights
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits key metabolic enzymes in cancer cells |
| Apoptosis Induction | Activates mitochondrial pathways for cell death |
| Cell Cycle Arrest | Blocks progression at G1/S phase |
Q & A
Q. What are the key steps in synthesizing N-[(3-hydroxyoxolan-3-yl)methyl]quinoline-8-sulfonamide?
The synthesis involves multi-step reactions:
- Quinoline core formation : Likely via Skraup synthesis or Friedel-Crafts acylation to build the heterocyclic backbone .
- Sulfonamide introduction : Reaction with sulfonyl chloride derivatives under controlled conditions .
- Hydroxyoxolane attachment : Alkylation or nucleophilic substitution to incorporate the 3-hydroxyoxolan-3-ylmethyl group, requiring precise stoichiometry and catalysts (e.g., strong bases like NaH) . Methodological Tip: Monitor intermediates using TLC and purify via column chromatography to ensure yield >70% .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the sulfonamide group and hydroxyoxolane substitution (e.g., H NMR for proton environments, C NMR for carbon backbone) .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns (e.g., ESI-MS for [M+H]+ ion) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the hydroxyoxolane moiety .
Q. What are the primary chemical reactivity pathways for this compound?
- Oxidation : The quinoline ring may form N-oxide derivatives under oxidizing agents like HO/AcOH .
- Substitution : The sulfonamide group can undergo nucleophilic displacement with amines or thiols under basic conditions .
- Hydroxyoxolane ring-opening : Acidic hydrolysis could yield diol intermediates, useful for further derivatization .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the final alkylation step?
- Parameter screening : Test temperature (0–60°C), solvent polarity (DMF vs. THF), and catalysts (e.g., phase-transfer catalysts) to enhance reactivity .
- Computational modeling : Use DFT calculations to predict steric hindrance at the hydroxyoxolane methyl site, guiding solvent selection .
- In-line analytics : Employ ReactIR to track reaction progress and identify side products .
Q. What strategies resolve contradictions in biological activity data across assays?
- Dose-response normalization : Re-evaluate IC values using standardized cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound variability .
- Target engagement studies : Use SPR or ITC to directly measure binding affinities to proposed targets (e.g., kinase enzymes) .
- Meta-analysis : Apply systematic review protocols (PRISMA guidelines) to aggregate data from disparate studies and identify confounding variables .
Q. How does the hydroxyoxolane group influence binding to biological targets compared to other substituents?
- Structural analogs : Compare with cyclohexyl or tetrahydrofuran derivatives via molecular docking to assess steric/electronic effects .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding interactions between the hydroxy group and active site residues .
- Mutagenesis studies : Engineer target proteins with point mutations (e.g., Ser→Ala) to test binding dependency on specific interactions .
Q. What methodologies validate the compound’s stability under physiological conditions?
- Forced degradation : Expose to pH 1–9 buffers, UV light, and elevated temperatures (40°C) for 48 hours; analyze degradation products via LC-MS .
- Plasma stability assays : Incubate with human plasma (37°C, 24 hours) and quantify parent compound using HPLC .
- Microsomal metabolism : Use liver microsomes + NADPH to identify cytochrome P450-mediated metabolites .
Safety and Best Practices
Q. What safety protocols are recommended for handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
